Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate
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Overview
Description
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is also known by its IUPAC name, methyl (E)-3-(4-methylpiperazin-1-yl)acrylate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate can be compared with other similar compounds such as:
- Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
These compounds share structural similarities but differ in their functional groups and specific properties.
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3 |
InChI Key |
LPGRGFKNHWIYLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C=CC(=O)OC |
Origin of Product |
United States |
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